2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorobenzyl)acetamide
Description
The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorobenzyl)acetamide is a structurally complex molecule featuring multiple pharmacologically relevant motifs:
- 1,3-Benzodioxole: A bicyclic aromatic system known for enhancing metabolic stability and bioavailability in drug candidates .
- 1,2,4-Oxadiazole: A heterocycle valued for its hydrogen-bonding capacity and role in improving target affinity .
- Pyrrole: A nitrogen-containing heterocycle associated with diverse bioactivities, including kinase inhibition and antimicrobial effects.
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c23-16-4-1-3-14(9-16)11-24-20(28)12-27-8-2-5-17(27)22-25-21(26-31-22)15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYDMMRIODYFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NCC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorobenzyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,3-benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the 1,2,4-oxadiazole ring: This step often involves the reaction of a nitrile with hydroxylamine to form an amidoxime, followed by cyclization with a carboxylic acid derivative.
Construction of the pyrrole ring: Pyrrole synthesis can be accomplished via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Coupling reactions: The final steps involve coupling the synthesized rings with appropriate linkers and functional groups, such as the chlorobenzyl group and acetamide moiety, using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural motifs are of interest for developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound’s derivatives are explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents. The presence of multiple functional groups allows for diverse interactions with biological targets.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorobenzyl)acetamide involves its interaction with specific molecular targets. The benzodioxole and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines 1,3-benzodioxole and pyrrole , unlike benzisoxazole/benzisothiazole derivatives .
- 1,2,4-Oxadiazole is shared with the compound in , suggesting comparable metabolic stability and target engagement .
Pharmacological Activity Comparison
- Benzisothiazole-pyrazole hybrids (): Exhibit broad-spectrum antimicrobial activity against bacteria and algae, attributed to the benzisothiazole’s electrophilic reactivity .
- Oxadiazole-pyrazole analogs (): While activity is unspecified, 1,2,4-oxadiazoles are frequently linked to anti-inflammatory and antiviral effects in literature .
The target compound’s 1,3-benzodioxole moiety may confer enhanced blood-brain barrier penetration, suggesting CNS applications, while the oxadiazole-pyrrole core could enable dual antimicrobial and kinase-inhibitory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
